molecular formula C14H19NO2 B12949146 (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone

(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone

Cat. No.: B12949146
M. Wt: 233.31 g/mol
InChI Key: RYVGVIUHZKUXBZ-UHFFFAOYSA-N
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Description

(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone: is an organic compound that features a piperidine ring substituted with a hydroxyethyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, is reacted with ethylene oxide to introduce the hydroxyethyl group at the nitrogen atom, forming 1-(2-hydroxyethyl)piperidine.

    Acylation Reaction: The hydroxyethyl-substituted piperidine is then acylated using benzoyl chloride under basic conditions to yield this compound.

The reaction conditions generally involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, potentially yielding a ketone derivative.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs targeting neurological disorders. The piperidine ring is a common motif in many bioactive molecules, and the hydroxyethyl group can enhance the compound’s solubility and bioavailability.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The biological activity of (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone is primarily due to its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s ability to cross cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

[1-(2-hydroxyethyl)piperidin-4-yl]-phenylmethanone

InChI

InChI=1S/C14H19NO2/c16-11-10-15-8-6-13(7-9-15)14(17)12-4-2-1-3-5-12/h1-5,13,16H,6-11H2

InChI Key

RYVGVIUHZKUXBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)CCO

Origin of Product

United States

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